

Tyrphostin A1 Efficacy and Experimental Data

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Compound Focus: Tyrphostin A1

CAS No.: 2826-26-8

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The following table summarizes the key experimental findings for **Tyrphostin A1**:

Assay/Model	Observed Effect	Experimental Protocol
sCD40L-stimulated murine splenic macrophages [1]	~62.5% inhibition of IL-12 p40 production at 10 μ M.	Macrophages were pre-treated with Tyrphostin A1 (1-10 μ M) for 1 hour, then stimulated with soluble CD40 ligand (sCD40L). IL-12 p40 levels in the culture supernatant were measured by ELISA.
MBP-specific Th1 cell clone (HS-17) proliferation [1]	~65% inhibition of antigen-driven proliferation at 10 μ M.	Th1 cells were cultured with antigen-presenting cells and the specific antigen (MBP peptide p91-103). Tyrphostin A1 (10 μ M) was added to the culture, and cell proliferation was assessed by [3H]-thymidine incorporation.
Experimental Allergic Encephalomyelitis (EAE) in SJL/J mice [1]	Ameliorated clinical symptoms of the autoimmune disease.	Mice were treated with Tyrphostin A1 (10 mg/kg, intraperitoneal injection) daily for 14 days following the induction of EAE. Disease severity was scored daily based on clinical symptoms.

Efficacy Comparison with Other Tyrphostins

While direct comparisons are limited, recent research has identified the potent activity of other tyrphostins, providing context for the broader family's potential. The table below lists half-maximal inhibitory

concentration (IC₅₀) values for other tyrphostins as inhibitors of the human 5-Lipoxygenase (5-LO) enzyme, a key target in inflammation [2].

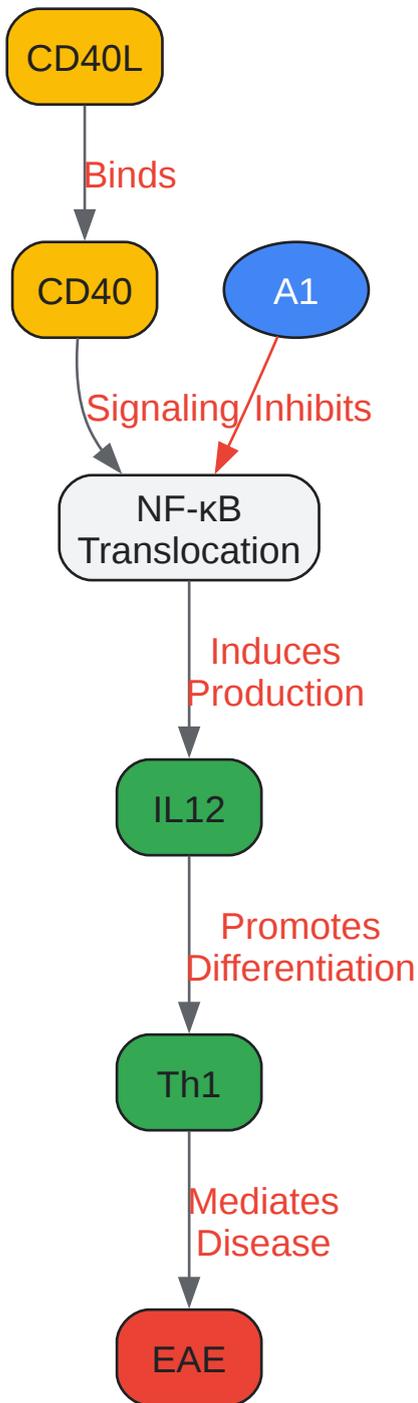
Tyrphostin	Target	Reported Efficacy (IC ₅₀)
AG556	5-Lipoxygenase (5-LO)	64 nM
AG879	5-Lipoxygenase (5-LO)	78 nM
Degrasyn	5-Lipoxygenase (5-LO)	0.11 μM
Tyrphostin A9	5-Lipoxygenase (5-LO)	0.8 μM
Tyrphostin A9	Colorectal Carcinoma (HCT-116 cells)	Induced apoptosis and inhibited EGFR/VEGFR-2 at low nanomolar concentrations [3].

Key Experimental Protocol for 5-LO Inhibition [2]:

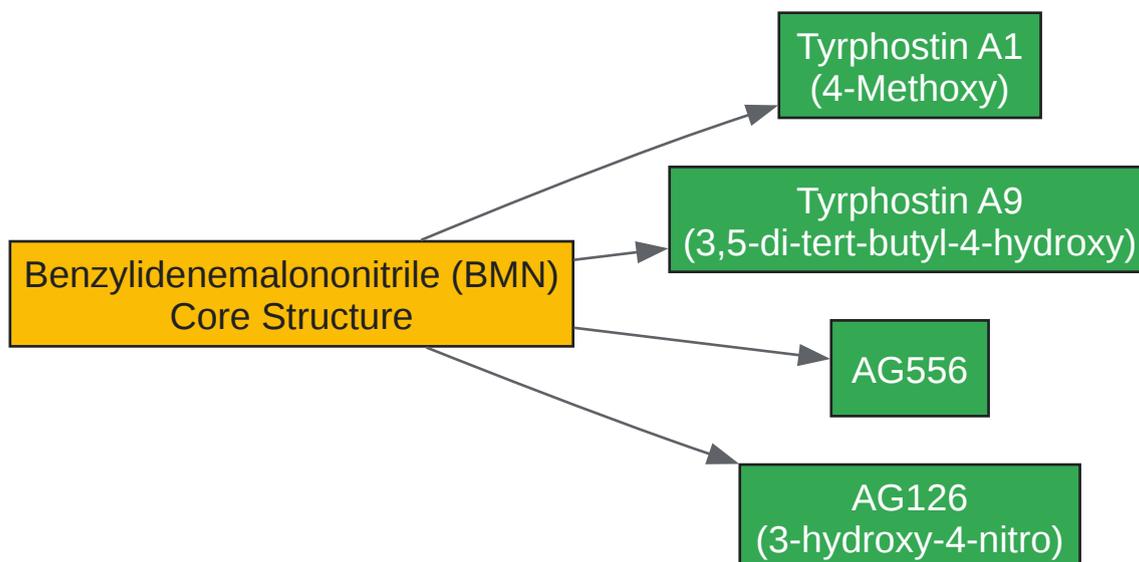
- **Enzyme Assay:** Inhibition of recombinant human 5-LO activity was measured in a buffer containing ATP to stimulate enzyme activity.
- **Cell-Based Assay:** Compounds were tested in intact human **polymorphonuclear leukocytes (PMNL)**, which naturally express 5-LO. Cells were pre-incubated with the tyrphostins and then activated with calcium ionophore A23187.
- **Product Analysis:** Formation of 5-LO metabolites (leukotrienes) was quantified using high-performance liquid chromatography (HPLC).
- **Covalent Binding Analysis:** The mechanism of action for some tyrphostins (e.g., Degrasyn, AG556) was confirmed using mass spectrometry, which identified covalent binding to specific cysteine residues (C416, C418) near the enzyme's substrate entry site.

Signaling Pathway and Structural Relationships

To help visualize the mechanistic role of **Tyrphostin A1** and the structural class it belongs to, the following diagrams are provided.



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Interpretation and Research Considerations

- **A1's Niche:** **Tyrphostin A1** shows efficacy in modulating immune responses, particularly in the CD40/IL-12/Th1 pathway, which is relevant for autoimmune diseases like EAE, a model for Multiple Sclerosis [1].
- **Potency Context:** The data suggests that other tyrphostins like AG556 and AG879 are more potent inhibitors of the 5-LO target [2]. This highlights the importance of **target selectivity**; different tyrphostins are optimized for different kinases and enzymes.
- **Mechanism Matters:** Note the dual mechanisms: some tyrphostins (like A1 in the studied context) may act as reversible ATP-competitive inhibitors, while others (like Degrasyn and AG556) feature a Michael-acceptor moiety that allows them to bind **covalently** to their target, leading to prolonged effects [2] [4].

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